molecular formula C9H12N2O4S B056477 3-Pyroglutamylthiazolidine-4-carboxylic acid CAS No. 117241-40-4

3-Pyroglutamylthiazolidine-4-carboxylic acid

Cat. No.: B056477
CAS No.: 117241-40-4
M. Wt: 244.27 g/mol
InChI Key: UUTKICFRNVKFRG-UHFFFAOYSA-N
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Description

The compound “p53 and MDM2 proteins-interaction-inhibitor (chiral)” is a small-molecule inhibitor designed to disrupt the interaction between the p53 protein and the MDM2 protein. The p53 protein, encoded by the tumor suppressor gene TP53, plays a crucial role in regulating the cell cycle and preventing tumor formation. The MDM2 protein negatively regulates p53 by promoting its degradation. Inhibiting the interaction between p53 and MDM2 can restore the tumor-suppressing function of p53, making this compound a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p53 and MDM2 proteins-interaction-inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach is the use of spirooxindoles, which are synthesized through a series of reactions involving cyclization and functional group modifications . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and enantioselectivity.

Industrial Production Methods

Industrial production of these inhibitors involves scaling up the synthetic routes while maintaining the purity and enantioselectivity of the final product. This often requires optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

The p53 and MDM2 proteins-interaction-inhibitors undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions are typically the desired inhibitors with specific functional groups that enhance their binding affinity and selectivity for the p53 and MDM2 proteins .

Scientific Research Applications

The p53 and MDM2 proteins-interaction-inhibitors have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of these inhibitors involves binding to the MDM2 protein, thereby preventing its interaction with the p53 protein. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the N-terminal domain of MDM2 and the transactivation domain of p53 . The pathways involved are primarily related to the p53 signaling pathway, which regulates various cellular processes such as DNA repair, apoptosis, and senescence .

Properties

IUPAC Name

3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTKICFRNVKFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861268
Record name 3-(5-Oxoprolyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117241-40-4
Record name Pidotimod
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117241404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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